molecular formula C22H24FN3O4S B14944842 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B14944842
M. Wt: 445.5 g/mol
InChI Key: RQOSPYKHBWRVGZ-UHFFFAOYSA-N
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Description

3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperazine, pyrrolidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperazine and pyrrolidine rings, followed by the introduction of the ethylsulfonyl and fluorophenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione lies in its combination of functional groups, which confer specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H24FN3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

3-[4-(4-ethylsulfonylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H24FN3O4S/c1-2-31(29,30)19-9-7-17(8-10-19)24-11-13-25(14-12-24)20-15-21(27)26(22(20)28)18-5-3-16(23)4-6-18/h3-10,20H,2,11-15H2,1H3

InChI Key

RQOSPYKHBWRVGZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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